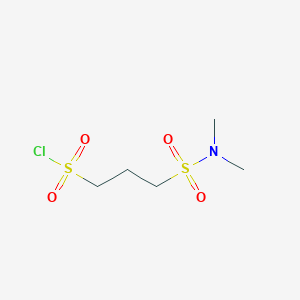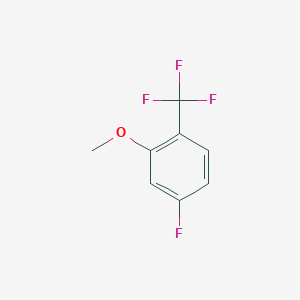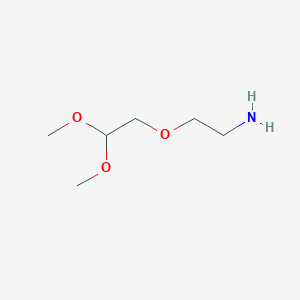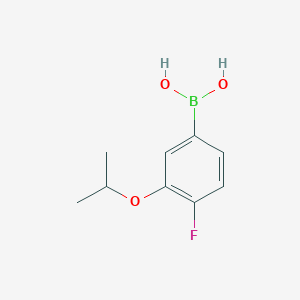
3-(二甲基磺酰胺基)丙烷-1-磺酰氯
描述
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is a useful research compound. Its molecular formula is C5H12ClNO4S2 and its molecular weight is 249.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磺酰胺的合成
3-(二甲基磺酰胺基)丙烷-1-磺酰氯: 广泛应用于磺酰胺的合成,磺酰胺是药物化学中一类重要的化合物 。磺酰胺具有广泛的治疗应用,包括抗生素、抗逆转录病毒药物和糖尿病治疗药物。
抗癌剂
该化合物用于制备氨基四氢萘衍生的磺酰胺,这些磺酰胺有望成为抗癌剂 。这些化合物可以抑制癌细胞的生长,目前正在研究它们在化疗中的潜在应用。
乙酰胆碱酯酶抑制剂
它还在合成乙酰胆碱酯酶抑制剂中发挥作用 。这些抑制剂对治疗阿尔茨海默病等疾病至关重要,它们可以帮助提高大脑中乙酰胆碱的水平,改善认知和记忆力。
酯化和酰胺化反应
该化合物用于羧酸与等摩尔量的醇或胺之间的酯化和酰胺化反应 。该应用在合成各种有机分子中具有重要意义,包括像香豆素类的药物。
酶抑制剂
作为一种中间体,3-(二甲基磺酰胺基)丙烷-1-磺酰氯用于制备许多酶抑制剂 。这些抑制剂可以调节酶的活性,这对理解和治疗各种代谢紊乱至关重要。
手性磺酰胺和磺内酯
该化合物参与了在金鸡纳生物碱存在下,生成和捕获衍生的亚磺酰烯与亚胺和乙醛酸酯反应,从而提供手性磺酰胺和磺内酯 。这些手性化合物在开发具有特定对映异构体性质的药物中很重要。
药物中间体
它作为合成药物中间体的关键成分 。这些中间体是合成复杂药物的必要组成部分,对制药行业的研发至关重要。
有机化学研究
3-(二甲基磺酰胺基)丙烷-1-磺酰氯: 在有机化学中被认为是一种重要的磺酰化试剂,在合成各种有机化合物中具有众多应用.
生化分析
Biochemical Properties
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity makes it useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and diuretic properties .
Cellular Effects
The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by covalently modifying their active sites, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function, depending on the specific biomolecules targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways. This can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can influence its activity and function within the cell .
属性
IUPAC Name |
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFFNKDRNZGMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1441931.png)
![(1S)-2,3,4,6-Tetra-O-acetyl-1,5-anhydro-1-{3-[5-(4-fluorophenyl)thiophene-2-carbonyl]-4-methylphenyl}-D-glucitol](/img/structure/B1441934.png)

![6-Fluorobenzo[D]isoxazole-3-carboxylic acid](/img/structure/B1441937.png)


![1H-Pyrazolo[3,4-C]pyridin-5-amine](/img/structure/B1441941.png)


![6-Fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B1441945.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1441948.png)
